molecular formula C8H9NO3S B177050 4-Formyl-N-methylbenzenesulfonamide CAS No. 13092-93-8

4-Formyl-N-methylbenzenesulfonamide

Cat. No.: B177050
CAS No.: 13092-93-8
M. Wt: 199.23 g/mol
InChI Key: OPTKITMTUSAJRP-UHFFFAOYSA-N
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Description

4-Formyl-N-methylbenzenesulfonamide is an organic compound with the molecular formula C8H9NO3S and a molecular weight of 199.23 g/mol . It is characterized by the presence of a formyl group (-CHO) attached to the benzene ring and a sulfonamide group (-SO2NH-) with a methyl substitution on the nitrogen atom. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Formyl-N-methylbenzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of 4-formylbenzenesulfonyl chloride with methylamine. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct . The reaction is carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Formyl-N-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-Carboxy-N-methylbenzenesulfonamide.

    Reduction: 4-Hydroxymethyl-N-methylbenzenesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Formyl-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biological pathways, such as folic acid synthesis in bacteria, leading to antibacterial effects . Additionally, the formyl group can participate in covalent bonding with nucleophilic sites on proteins, further modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    4-Formylbenzenesulfonamide: Lacks the methyl substitution on the nitrogen atom.

    N-Methylbenzenesulfonamide: Lacks the formyl group.

    4-Methylbenzenesulfonamide: Lacks both the formyl group and the methyl substitution on the nitrogen atom.

Uniqueness

4-Formyl-N-methylbenzenesulfonamide is unique due to the presence of both the formyl group and the N-methyl substitution. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-formyl-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c1-9-13(11,12)8-4-2-7(6-10)3-5-8/h2-6,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPTKITMTUSAJRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40559002
Record name 4-Formyl-N-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13092-93-8
Record name 4-Formyl-N-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13092-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Formyl-N-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Formyl-N-methylbenzenesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

3-Formyl-N,N-dimethyl-benzenesulfonamide, N-ethyl-3-formyl-benzenesulfonamide, 3-formyl-N-propyl-benzenesulfonamide and 3-formyl-N-isopropyl-benzenesulfonamide were oils and were used without further purification in the next step of reaction.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-ethyl-3-formyl-benzenesulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-formyl-N-propyl-benzenesulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
3-formyl-N-isopropyl-benzenesulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 4-hydroxymethyl-N-methyl-benzenesulfonamide (1.61 g, 8.0 mmol) in DCM (50 mL) is added to a mixture of MnO2 (16.1 g, 167 mmol) in DCM (65 mL). The mixture is stirred at rt for 15 min, filtered over celite and the solvent of the filtrate is evaporated to give 4-formyl-N-methyl-benzenesulfonamide (651 mg) as a white solid; LC-MS: tR=0.68 min; 1H NMR (D6-DMSO): δ 10.08 (s, 1H), 8.12-8.07 (m, 2H), 7.98-7.94 (m, 2H), 7.68 (s br, 1H), 2.42 (s, 3H).
Quantity
1.61 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Name
Quantity
16.1 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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